molecular formula C15H16N2O5S B4395841 4-ethoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide

4-ethoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide

Cat. No. B4395841
M. Wt: 336.4 g/mol
InChI Key: ISQSXKPTAWKWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research for its potential biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide is not fully understood. However, it is believed to exert its biological and pharmacological effects through the inhibition of enzymes such as carbonic anhydrase and metalloproteinases. These enzymes are involved in various physiological and pathological processes, and their inhibition by this compound may lead to therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 4-ethoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide can affect various biochemical and physiological processes in the body. For example, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been found to exhibit antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-ethoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide in lab experiments is its potential to target various enzymes and biological pathways. This makes it a versatile tool compound for the development of new drugs and therapies. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 4-ethoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide. One of the areas of interest is the development of new drugs targeting carbonic anhydrase and metalloproteinases. Another area of research is the investigation of the compound's potential in the treatment of various diseases such as cancer, inflammation, and bacterial infections. Furthermore, the synthesis of novel derivatives of this compound may lead to the discovery of new and more potent drugs.
In conclusion, 4-ethoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide is a promising compound with potential biological and pharmacological properties. Its versatility and potential in the development of new drugs and therapies make it an important tool compound in scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential in the treatment of various diseases.

Scientific Research Applications

The biological and pharmacological properties of 4-ethoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide have been extensively studied in scientific research. This compound has been found to exhibit potential anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been used as a tool compound in the development of new drugs targeting various diseases.

properties

IUPAC Name

4-ethoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-3-22-15-8-7-14(9-11(15)2)23(20,21)16-12-5-4-6-13(10-12)17(18)19/h4-10,16H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQSXKPTAWKWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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